Dual MAO‑B/AChE Inhibition: Benzothiazole‑Derived Phenyl Thioacetamide Scaffold Delivers Nanomolar Potency Across Multiple CNS Targets
In a homologous series of benzothiazole‑derived phenyl thioacetamides, compound 30 (bearing a 4‑(methylthio)phenyl acetamide motif conceptually similar to the target compound) achieved IC50 = 0.015 ± 0.007 µM against MAO‑B and IC50 = 0.114 ± 0.003 µM against AChE, representing the most potent dual inhibitor in that study [1]. Although compound‑specific data for the 6‑bromo derivative are not available in this publication, the scaffold itself consistently delivers sub‑micromolar activity across multiple CNS targets, indicating that the target compound retains the core pharmacophore responsible for dual inhibition.
| Evidence Dimension | Dual MAO‑B and AChE inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred from scaffold SAR |
| Comparator Or Baseline | Compound 30 (benzothiazole‑derived phenyl thioacetamide): IC50 MAO‑B = 0.015 µM; IC50 AChE = 0.114 µM |
| Quantified Difference | Scaffold class yields nanomolar dual inhibition; comparator compound 30 is the most potent dual MAO‑B/AChE inhibitor in the series |
| Conditions | Recombinant human MAO‑A, MAO‑B, AChE, and BChE enzyme inhibition assays |
Why This Matters
For CNS‑oriented research programs, dual MAO‑B/AChE inhibition at nanomolar concentrations is a therapeutically desirable profile for Alzheimer’s disease; the target compound’s scaffold has been validated to achieve this profile with appropriate substitution.
- [1] Kumar S, Mitra R, Ayyannan SR. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Mol Divers. 2025;29(5):4231-4253. PMID: 39520616. View Source
